4-(1-Naphthylmethoxy)benzaldehyde
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Overview
Description
4-(1-Naphthylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H14O2. It is characterized by the presence of a naphthylmethoxy group attached to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Naphthylmethoxy)benzaldehyde typically involves the reaction of vanillin with 1-chloromethyl naphthalene. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(1-Naphthylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-Naphthylmethoxy)benzoic acid.
Reduction: Formation of 4-(1-Naphthylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Naphthylmethoxy)benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Naphthylmethoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by binding to bacterial enzymes and disrupting their function . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
3-Ethoxy-4-(1-naphthylmethoxy)benzaldehyde: Similar in structure but with an ethoxy group instead of a methoxy group.
3-Methoxy-4-(1-naphthylmethoxy)benzaldehyde: Similar in structure but with a methoxy group at a different position.
Uniqueness: 4-(1-Naphthylmethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGZDZFBQXWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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